molecular formula C135H226F3N43O53 B6295644 Antifreeze Polypeptide 6 (winter flounder) CAS No. 122604-16-4

Antifreeze Polypeptide 6 (winter flounder)

Cat. No.: B6295644
CAS No.: 122604-16-4
M. Wt: 3356.5 g/mol
InChI Key: ABODHCBIHPNBTM-CHFRTENOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Antifreeze Polypeptide 6 (winter flounder) is a small alpha-helical protein found in the plasma of the winter flounder (Pseudopleuronectes americanus). This protein plays a crucial role in the survival of the fish in sub-zero temperatures by lowering the freezing point of its blood and bodily fluids. It achieves this by binding to ice crystals and inhibiting their growth, thus preventing the formation of large ice crystals that can damage cells and tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions: Antifreeze Polypeptide 6 can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, typically using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods: Industrial production of Antifreeze Polypeptide 6 often involves recombinant DNA technology. The gene encoding the polypeptide is inserted into a suitable expression vector and introduced into a host organism, such as Escherichia coli. The host cells are cultured, and the polypeptide is expressed, harvested, and purified. This method allows for the production of large quantities of the polypeptide .

Chemical Reactions Analysis

Types of Reactions: Antifreeze Polypeptide 6 primarily undergoes hydrogen bonding interactions rather than traditional chemical reactions like oxidation or reduction. These interactions are crucial for its antifreeze activity, as they allow the polypeptide to bind to ice crystals and inhibit their growth .

Common Reagents and Conditions: The synthesis of Antifreeze Polypeptide 6 involves reagents such as DIC, HOBt, and trifluoroacetic acid (TFA) for deprotection. The recombinant production involves growth media for the host cells and purification buffers for isolating the polypeptide .

Major Products: The major product of these reactions is the purified Antifreeze Polypeptide 6, which retains its antifreeze activity and can be used for various applications .

Scientific Research Applications

Antifreeze Polypeptide 6 has a wide range of scientific research applications:

    Chemistry: It is used to study protein-ice interactions and the mechanisms of ice inhibition.

    Biology: Researchers use it to understand the survival strategies of cold-adapted organisms and to explore its potential in cryopreservation of cells, tissues, and organs.

    Industry: Antifreeze Polypeptide 6 can be used in the food industry to improve the texture and shelf-life of frozen products. .

Comparison with Similar Compounds

Antifreeze Polypeptide 6 is one of several antifreeze proteins found in cold-adapted organisms. Similar compounds include:

Antifreeze Polypeptide 6 is unique due to its specific amino acid sequence and structure, which provide it with a high affinity for ice crystals and effective antifreeze activity .

Properties

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]hexanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C133H225N43O51.C2HF3O2/c1-48(2)41-81(167-114(208)66(21)152-104(198)57(12)146-99(193)53(8)142-98(192)52(7)145-102(196)56(11)150-108(202)62(17)158-124(218)85(46-91(188)189)171-127(221)86(47-177)172-117(211)71(26)163-129(223)93(74(29)179)174-119(213)77(135)43-90(186)187)125(219)175-94(75(30)180)130(224)160-63(18)109(203)154-68(23)116(210)169-84(45-88(137)183)123(217)159-69(24)112(206)164-78(35-32-33-39-134)120(214)156-60(15)106(200)148-58(13)103(197)151-65(20)111(205)165-79(37-38-89(184)185)121(215)170-82(42-49(3)4)126(220)176-95(76(31)181)131(225)161-64(19)110(204)153-67(22)115(209)168-83(44-87(136)182)122(216)157-61(16)107(201)149-55(10)101(195)144-51(6)97(191)141-50(5)96(190)143-54(9)100(194)147-59(14)105(199)155-72(27)118(212)173-92(73(28)178)128(222)162-70(25)113(207)166-80(132(226)227)36-34-40-140-133(138)139;3-2(4,5)1(6)7/h48-86,92-95,177-181H,32-47,134-135H2,1-31H3,(H2,136,182)(H2,137,183)(H,141,191)(H,142,192)(H,143,190)(H,144,195)(H,145,196)(H,146,193)(H,147,194)(H,148,200)(H,149,201)(H,150,202)(H,151,197)(H,152,198)(H,153,204)(H,154,203)(H,155,199)(H,156,214)(H,157,216)(H,158,218)(H,159,217)(H,160,224)(H,161,225)(H,162,222)(H,163,223)(H,164,206)(H,165,205)(H,166,207)(H,167,208)(H,168,209)(H,169,210)(H,170,215)(H,171,221)(H,172,211)(H,173,212)(H,174,213)(H,175,219)(H,176,220)(H,184,185)(H,186,187)(H,188,189)(H,226,227)(H4,138,139,140);(H,6,7)/t50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73+,74+,75+,76+,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,92-,93-,94-,95-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABODHCBIHPNBTM-CHFRTENOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)O)N)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C135H226F3N43O53
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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